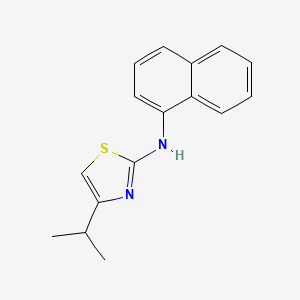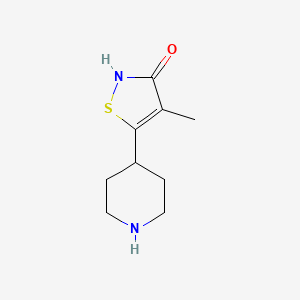
4-Methyl-5-(4-piperidyl)isothiazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(4-Piperidyl)isothiazol-3-ol ist eine heterocyclische Verbindung, die zur Isothiazol-Familie gehört. Diese Verbindung zeichnet sich durch einen fünfgliedrigen Ring aus, der sowohl Schwefel- als auch Stickstoffatome enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-5-(4-Piperidyl)isothiazol-3-ol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode ist die Cyclisierung von cis-N-Methyl-3-thiocyanoacrylamid . Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Bildung des Isothiazolrings zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyl-5-(4-Piperidyl)isothiazol-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Isothiazolring in gesättigtere Derivate umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- oder Schwefelatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-5-(4-Piperidyl)isothiazol-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es Plasmin hemmen, indem es an seine Kringle-1-Domäne bindet, wodurch die Fibrinolyse reduziert wird . Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Enzymen und Rezeptoren zu interagieren, deren Aktivität zu modulieren und zu den beobachteten biologischen Wirkungen zu führen.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit plasmin by binding to its kringle 1 domain, thereby reducing fibrinolysis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-(4-Piperidyl)isothiazol-3-ol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
5-(4-Piperidyl)isoxazol-3-ol: Diese Verbindung ist strukturell ähnlich, enthält aber einen Isoxazolring anstelle eines Isothiazolrings.
Methylisothiazolinon: Ein weiteres Isothiazolderivat, das häufig als Biozid verwendet wird.
Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema und seiner potenten biologischen Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
TVYLWJFICSYNFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SNC1=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


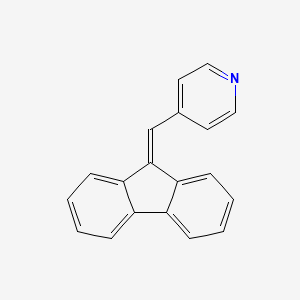
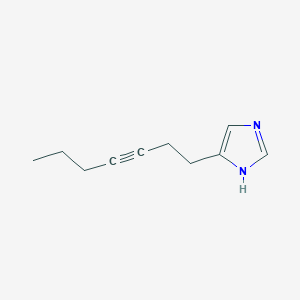
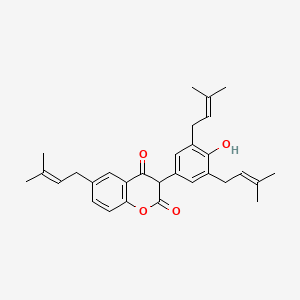
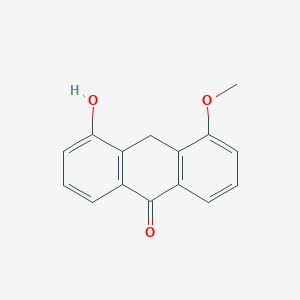

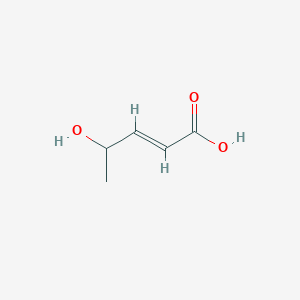

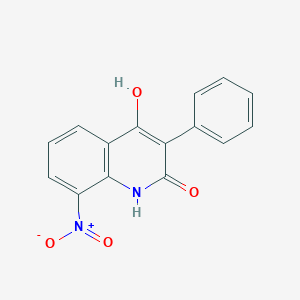
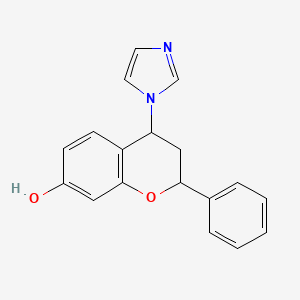

![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)


